molecular formula C11H15NO B13629956 2-(3-(Methoxymethyl)phenyl)azetidine

2-(3-(Methoxymethyl)phenyl)azetidine

Cat. No.: B13629956
M. Wt: 177.24 g/mol
InChI Key: BAQPEGMROMGAIZ-UHFFFAOYSA-N
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Description

2-(3-(Methoxymethyl)phenyl)azetidine is a chemical compound with the molecular formula C11H15NO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-(Methoxymethyl)phenyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. Another method includes the cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methoxymethyl)phenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines with different functional groups .

Scientific Research Applications

2-(3-(Methoxymethyl)phenyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Methoxymethyl)phenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring is characterized by significant ring strain, which makes it reactive under appropriate conditions. This reactivity allows it to participate in various chemical reactions, potentially interacting with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Methoxymethyl)phenyl)azetidine is unique due to its specific substitution pattern and the presence of a methoxymethyl group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-[3-(methoxymethyl)phenyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-8-9-3-2-4-10(7-9)11-5-6-12-11/h2-4,7,11-12H,5-6,8H2,1H3

InChI Key

BAQPEGMROMGAIZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C2CCN2

Origin of Product

United States

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